molecular formula C13H17ClN2O4 B13743366 3-Pyrrolinium, 1-(5-(3-pyrrolino)-2,4-pentadienylidene)-, perchlorate CAS No. 23025-73-2

3-Pyrrolinium, 1-(5-(3-pyrrolino)-2,4-pentadienylidene)-, perchlorate

Cat. No.: B13743366
CAS No.: 23025-73-2
M. Wt: 300.74 g/mol
InChI Key: SYYSYOYRAULAGV-UHFFFAOYSA-M
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Description

3-Pyrrolinium, 1-(5-(3-pyrrolino)-2,4-pentadienylidene)-, perchlorate is a complex organic compound with significant interest in various scientific fields This compound is characterized by its unique structure, which includes a pyrrolinium ion and a perchlorate anion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyrrolinium, 1-(5-(3-pyrrolino)-2,4-pentadienylidene)-, perchlorate typically involves the reaction of pyrroline derivatives with pentadienylidene compounds under controlled conditions. One common method includes the use of zinc powder and hydrogenation reactions to reduce pyrrole to 3-pyrroline . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation processes using catalysts such as palladium or platinum. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Pyrrolinium, 1-(5-(3-pyrrolino)-2,4-pentadienylidene)-, perchlorate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert it back to simpler pyrroline derivatives.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxygen or peroxides for oxidation, and halogens or other nucleophiles for substitution reactions. The conditions vary but often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield pyrrole derivatives, while reduction can produce simpler amines or hydrocarbons.

Scientific Research Applications

3-Pyrrolinium, 1-(5-(3-pyrrolino)-2,4-pentadienylidene)-, perchlorate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: Research into its biological activity includes studies on its potential as a pharmaceutical intermediate.

    Medicine: It may be explored for its therapeutic properties, including its role in drug development.

    Industry: The compound is used in the production of advanced materials, such as polymers and resins, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 3-Pyrrolinium, 1-(5-(3-pyrrolino)-2,4-pentadienylidene)-, perchlorate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pathways involved may include binding to active sites, altering enzyme activity, or modulating receptor functions. These interactions can lead to various biological effects, making it a compound of interest in pharmacology and biochemistry.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrroline derivatives and perchlorate salts, such as:

  • 3-Pyrroline
  • 2,5-Dihydropyrrole
  • Pyrrolidinium perchlorate

Uniqueness

What sets 3-Pyrrolinium, 1-(5-(3-pyrrolino)-2,4-pentadienylidene)-, perchlorate apart is its specific structure, which combines the reactivity of pyrroline with the stability of the perchlorate anion. This unique combination allows for a wide range of chemical reactions and applications that are not possible with simpler compounds.

Properties

CAS No.

23025-73-2

Molecular Formula

C13H17ClN2O4

Molecular Weight

300.74 g/mol

IUPAC Name

1-[5-(2,5-dihydropyrrol-1-ium-1-ylidene)penta-1,3-dienyl]-2,5-dihydropyrrole;perchlorate

InChI

InChI=1S/C13H17N2.ClHO4/c1(2-8-14-10-4-5-11-14)3-9-15-12-6-7-13-15;2-1(3,4)5/h1-9H,10-13H2;(H,2,3,4,5)/q+1;/p-1

InChI Key

SYYSYOYRAULAGV-UHFFFAOYSA-M

Canonical SMILES

C1C=CCN1C=CC=CC=[N+]2CC=CC2.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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